molecular formula C7H8N4OS B13310073 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine

Cat. No.: B13310073
M. Wt: 196.23 g/mol
InChI Key: IINFHQIUCCPMRD-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine is a heterocyclic compound that features both pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-ol with 2-chloro-1,3-thiazol-5-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also ensure consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
  • 4-(1-Methyl-1H-pyrazol-4-yl)thiazole

Uniqueness

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine is unique due to its combination of pyrazole and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel materials and pharmaceuticals .

Properties

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)oxy-1,3-thiazol-5-amine

InChI

InChI=1S/C7H8N4OS/c1-11-4-5(2-10-11)12-7-9-3-6(8)13-7/h2-4H,8H2,1H3

InChI Key

IINFHQIUCCPMRD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OC2=NC=C(S2)N

Origin of Product

United States

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